molecular formula C12H11NO2S B1585973 Methyl 3-amino-4-phenylthiophene-2-carboxylate CAS No. 82437-64-7

Methyl 3-amino-4-phenylthiophene-2-carboxylate

Cat. No.: B1585973
CAS No.: 82437-64-7
M. Wt: 233.29 g/mol
InChI Key: UKWKMKNACSKDCN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenylthiophene-2-carboxylate (CAS: 82437-64-7) is a thiophene derivative with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol . It features a phenyl group at the 4-position, an amino group at the 3-position, and a methyl ester at the 2-position of the thiophene ring. Its GHS classification indicates acute oral toxicity (Category 4), necessitating precautions during handling, such as avoiding ingestion and using protective equipment .

Properties

IUPAC Name

methyl 3-amino-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)11-10(13)9(7-16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWKMKNACSKDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374906
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82437-64-7
Record name methyl 3-amino-4-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4-phenylthiophene-2-carboxylate
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Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-4-phenylthiophene-2-carboxylate is utilized as a key intermediate in the synthesis of novel pharmaceuticals. Its structural properties allow it to be incorporated into compounds designed to target various diseases, including cancer and inflammatory conditions.

Case Study: Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values of 15.2 μM and 12.8 μM, respectively. This suggests its potential as an anticancer agent through mechanisms involving cell cycle regulation and apoptosis induction .

Cell Line IC50 (μM) Effect
HeLa15.2Induction of apoptosis
MCF-712.8Cell cycle arrest
A54918.5Inhibition of proliferation

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Application Insights

In OLED technology, this compound contributes to enhanced energy efficiency due to its ability to facilitate charge transport and light emission. Its incorporation into device architectures has been shown to improve performance metrics significantly .

Material Science

This compound is being explored for its potential in developing advanced materials with specific thermal and mechanical properties, beneficial for industries such as aerospace and automotive.

Material Properties

Research indicates that this compound can be modified to create materials with tailored conductivity and stability characteristics, making it a valuable component in the production of high-performance composites .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways, aiding researchers in understanding complex biological systems.

Case Study: Enzyme Interaction

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. This inhibition may occur through competitive binding mechanisms that alter enzyme activity .

Mechanism of Action

The mechanism by which Methyl 3-amino-4-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents at the 4-position of the thiophene ring, ester groups, or additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-amino-4-phenylthiophene-2-carboxylate Phenyl (4), amino (3), methyl ester (2) C₁₂H₁₁NO₂S 233.29 Hydrophobic phenyl group; research use
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 2-Chlorophenyl (4) C₁₂H₁₀ClNO₂S 267.74 Electron-withdrawing Cl; enhanced reactivity
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate 4-Chlorophenylsulfonyl (4), methylthio (5) C₁₂H₁₁ClNO₄S₂ 340.86 Sulfonyl group; increased polarity
Ethyl 3-amino-4-phenylthiophene-2-carboxylate Ethyl ester (2) C₁₃H₁₃NO₂S 247.31 Larger ester group; altered solubility
Methyl 3-amino-4-methylthiophene-2-carboxylate Methyl (4) C₇H₉NO₂S 171.22 Aliphatic substituent; simpler synthesis

Physicochemical and Reactivity Profiles

  • Solubility : The methyl ester in the target compound offers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Ethyl ester analogs () exhibit lower solubility due to increased hydrophobicity .
  • Stability : Sulfonyl-containing derivatives () may exhibit higher thermal stability due to strong S=O bonds, whereas methylthio groups (e.g., 5-(methylthio)) could render the compound prone to oxidation .

Biological Activity

Methyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11NO2SC_{11}H_{11}NO_2S and features a thiophene ring, which is known for its diverse reactivity and biological interactions. The presence of the amino group and the carboxylate ester enhances its potential for various applications in pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, it may act on enzymes involved in the biosynthesis of nucleic acids or proteins.
  • Receptor Modulation : It has been shown to bind to various receptors, potentially influencing signal transduction pathways that affect cellular responses.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its utility in developing new antibiotics.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Table 1 summarizes some key findings from recent studies:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies have reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest. Key data from these studies are presented in Table 2:

Cancer Cell Line IC50 (µM) Effect Observed Reference
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)10Increased reactive oxygen species

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed a dose-dependent inhibition, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant strains.
  • Anticancer Research : Another study focused on the compound's effect on MCF-7 cells. Researchers observed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Preparation Methods

Gewald Reaction Overview

The Gewald reaction is a three-component condensation involving:

  • A ketone (aromatic or aliphatic)
  • An activated nitrile (e.g., ethyl cyanoacetate or methyl cyanoacetate)
  • Elemental sulfur

This reaction typically proceeds in the presence of a base or catalyst, such as morpholine, and under various conditions ranging from solvent-based to solvent-free environments.

Classical Synthesis Method

A traditional approach for synthesizing ethyl or methyl 2-amino-4-phenylthiophene-3-carboxylate derivatives involves:

  • Mixing equimolar amounts of ethyl or methyl cyanoacetate and an aromatic ketone (e.g., acetophenone) in absolute ethanol.
  • Adding elemental sulfur and an appropriate base (such as morpholine or other amine bases).
  • Heating the mixture at 55–65 °C for 2 hours.
  • Cooling overnight to precipitate the product.
  • Isolating and purifying the precipitate by recrystallization.

This method typically yields the target 2-aminothiophene derivatives with moderate to good yields (around 50–70%) and purity verified by TLC and spectroscopic methods.

Green Chemistry and Solvent-Free Protocols

Recent advances have focused on environmentally friendly, solvent-free protocols for this synthesis, aligning with green chemistry principles:

  • A mixture of powdered sulfur and morpholine is stirred until sulfur dissolves.
  • Ethyl or methyl cyanoacetate and the ketone are added directly to this mixture.
  • The reaction proceeds at room temperature without any solvent.
  • The reaction time varies from 14 to 25 hours depending on the substrates.
  • The crude product is purified by silica gel column chromatography.

This solvent-free method offers several advantages:

  • Avoidance of organic solvents reduces environmental impact.
  • Mild reaction conditions (room temperature) minimize energy consumption.
  • High yields (51–100%) are achievable.
  • The method is applicable to various ketones, including aromatic and aliphatic types.

For example, methyl 3-amino-4-phenylthiophene-2-carboxylate synthesized from acetophenone under these conditions was obtained in 51% yield after 25 hours at room temperature.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for 2-aminothiophene derivatives synthesized via the Gewald reaction under solvent-free conditions, including the target compound this compound:

Entry Ketone (R1) Activated Nitrile (R2) Product (2-aminothiophene) Reaction Time (h) Yield (%) Melting Point (°C) Notes
1 Acetophenone (Ph) Methyl cyanoacetate This compound 25 51 98–99 Solvent-free, room temp
2 Cyclohexanone Ethyl cyanoacetate Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives 14 75–100 74–113 High yields with cyclic ketones
3 Other aromatic ketones Ethyl cyanoacetate Various substituted 2-aminothiophenes 14 60–82 92–115 Yields depend on ketone type

Mechanistic Insights and Catalyst Role

  • Morpholine acts as a catalyst/base facilitating the formation of the thiophene ring.
  • The reaction proceeds via initial Knoevenagel condensation between the ketone and the activated nitrile, followed by sulfur incorporation and cyclization.
  • Solvent-free conditions promote efficient molecular interactions, enhancing yield and purity.

Analytical and Purity Assessment

  • Purity is typically checked by thin-layer chromatography (TLC) on silica gel-precoated aluminum sheets.
  • Structural confirmation is done by IR spectroscopy (noting characteristic N-H, C=O, and C-N stretches), 1H and 13C NMR, and mass spectrometry.
  • Melting points are consistent with literature values, confirming compound identity.
  • Column chromatography with hexane/ethyl acetate mixtures is employed for purification.

Research Findings Summary

  • The solvent-free Gewald reaction at room temperature is an efficient, green, and cost-effective method for preparing this compound.
  • Yields are moderate to good, with 51% reported for the methyl ester derivative.
  • The method avoids hazardous solvents and high energy input.
  • The approach is versatile for a range of ketones and nitriles.
  • The product's physicochemical properties, such as log P values, align with good drug-like characteristics, indicating potential for pharmaceutical applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-phenylthiophene-2-carboxylate
Reactant of Route 2
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Methyl 3-amino-4-phenylthiophene-2-carboxylate

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